molecular formula C7H8ClNO3 B2569853 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol CAS No. 2378502-37-3

3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol

Cat. No. B2569853
CAS RN: 2378502-37-3
M. Wt: 189.6
InChI Key: KSEFJSZBOOOVPU-UHFFFAOYSA-N
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Description

“3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol” is a chemical compound with a molecular weight of 205.64 . The IUPAC name for this compound is 3-((3-(chloromethylene)isoxazolidin-5-yl)methyl)oxetan-3-ol .


Synthesis Analysis

The synthesis of oxetane derivatives often involves the formation of the oxetane ring from an epoxide . This process requires moderate heating due to the activation energy involved . The reaction is sensitive to epoxide substitution .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12ClNO3/c9-3-6-1-7(13-10-6)2-8(11)4-12-5-8/h3,7,10-11H,1-2,4-5H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis and Structural Insights

3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol is a compound of interest in the field of synthetic and medicinal chemistry due to its unique structural properties and reactivity. Researchers have explored various methods for synthesizing oxetane derivatives, including 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol, due to their potential applications in drug discovery and development. One study discusses concise methods for synthesizing oxetan-3-ol from epoxy chloropropane, highlighting its use in preparing 3-oxetanone and its derivatives for synthetic and medicinal chemistry applications. These compounds have shown potential in modifying solubility, lipophilicity, metabolic stability, and molecular conformation, which are crucial parameters in drug design (Xu Tianxiang et al., 2016).

Functionalization and Reactivity

The reactivity and functionalization of oxetane and its derivatives have been a subject of extensive research. Oxetanes, including 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol, are known for their ability to undergo various chemical transformations. These transformations enable the synthesis of a broad range of compounds with potential pharmaceutical applications. The incorporation of oxetane into molecular structures can lead to significant changes in their physical and chemical properties, such as enhanced aqueous solubility and reduced metabolic degradation rates. This has been demonstrated in studies where oxetane moieties replaced traditional functionalities like gem-dimethyl or carbonyl groups, leading to improved drug candidate profiles (Georg Wuitschik et al., 2010).

Potential as Bioisosteres

Oxetan-3-ol and its derivatives, including 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol, have been evaluated as bioisosteres for the carboxylic acid functional group. This is due to their structural similarity and ability to mimic the electronic properties of carboxylic acids. Research into oxetan-3-ol and thietan-3-ol derivatives has provided insights into their potential as isosteric replacements for carboxylic acid in drug molecules. This approach could lead to the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic properties, highlighting the versatility of oxetane derivatives in medicinal chemistry (P. Lassalas et al., 2017).

Mechanism of Action

properties

IUPAC Name

3-[3-(chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c8-2-5-1-6(12-9-5)7(10)3-11-4-7/h1,10H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEFJSZBOOOVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=NO2)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol

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